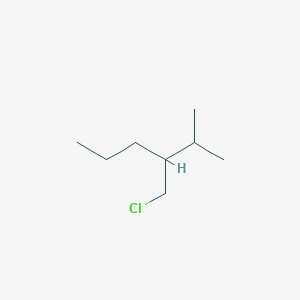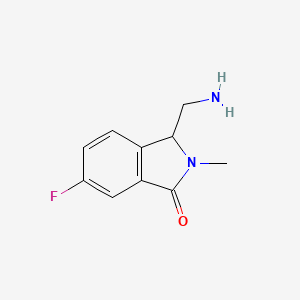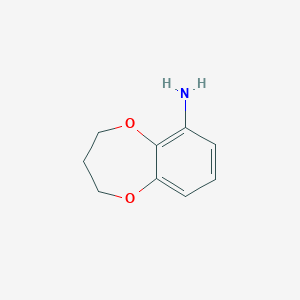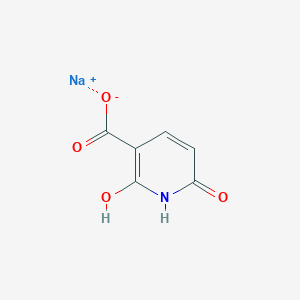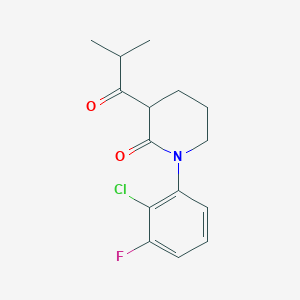![molecular formula C9H19NO B13196682 {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine is an organic compound with a unique structure that includes an oxane ring substituted with methyl groups and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methylamine derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Aplicaciones Científicas De Investigación
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(propyl)amine: Contains a propyl group, leading to different chemical properties.
Uniqueness
The uniqueness of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine lies in its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-7-4-9(6-10-3)5-8(2)11-7/h7-10H,4-6H2,1-3H3/t7-,8+,9? |
Clave InChI |
OVFSHMLJLSCLKT-JVHMLUBASA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H](O1)C)CNC |
SMILES canónico |
CC1CC(CC(O1)C)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


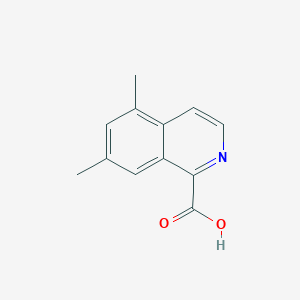
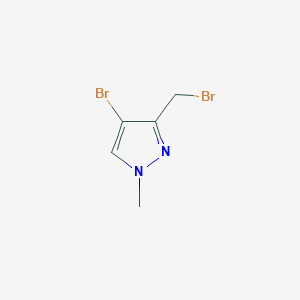
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
